molecular formula H2MgO3S2 B8666407 Thiosulfuric acid magnesium

Thiosulfuric acid magnesium

Cat. No. B8666407
M. Wt: 138.45 g/mol
InChI Key: WHPHLKMEDNZGII-UHFFFAOYSA-N
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Patent
US06921523B2

Procedure details

This JP publication also describes the formation of “thiosulfuric acid magnesium, MgS2O3.6H2O” by the reaction of sodium thiosulfate with Magnesium chloride and also from Magnesium Sulfite with sulfur and excess Mg(OH)2. Magnesium sulfite is first produced from magnesium hydroxide, water and sulfur dioxide. The solubility of Mg(OH) is 0.004% in water at 100° C. There is no mention of sulfite consistency or concentration of the product.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
MgS2O3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Mg(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg:1].[S:2](=[O:6])(=S)([OH:4])[OH:3].[S:7]([O-])([O-:10])(=[O:9])=S.[Na+].[Na+].[Cl-].[Mg+2].[Cl-].S([O-])([O-])=[O:18].[Mg+2].[S]>O>[S:2]([O-:6])([O-:4])=[O:3].[Mg+2:1].[OH-:9].[Mg+2:1].[OH-:18].[S:7](=[O:10])=[O:9] |f:0.1,2.3.4,5.6.7,8.9,12.13,14.15.16,^3:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg].S(O)(O)(=S)=O
Step Three
Name
MgS2O3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Mg+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Seven
Name
Mg(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]
Name
Type
product
Smiles
S(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06921523B2

Procedure details

This JP publication also describes the formation of “thiosulfuric acid magnesium, MgS2O3.6H2O” by the reaction of sodium thiosulfate with Magnesium chloride and also from Magnesium Sulfite with sulfur and excess Mg(OH)2. Magnesium sulfite is first produced from magnesium hydroxide, water and sulfur dioxide. The solubility of Mg(OH) is 0.004% in water at 100° C. There is no mention of sulfite consistency or concentration of the product.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
MgS2O3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Mg(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg:1].[S:2](=[O:6])(=S)([OH:4])[OH:3].[S:7]([O-])([O-:10])(=[O:9])=S.[Na+].[Na+].[Cl-].[Mg+2].[Cl-].S([O-])([O-])=[O:18].[Mg+2].[S]>O>[S:2]([O-:6])([O-:4])=[O:3].[Mg+2:1].[OH-:9].[Mg+2:1].[OH-:18].[S:7](=[O:10])=[O:9] |f:0.1,2.3.4,5.6.7,8.9,12.13,14.15.16,^3:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg].S(O)(O)(=S)=O
Step Three
Name
MgS2O3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Mg+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Seven
Name
Mg(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]
Name
Type
product
Smiles
S(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06921523B2

Procedure details

This JP publication also describes the formation of “thiosulfuric acid magnesium, MgS2O3.6H2O” by the reaction of sodium thiosulfate with Magnesium chloride and also from Magnesium Sulfite with sulfur and excess Mg(OH)2. Magnesium sulfite is first produced from magnesium hydroxide, water and sulfur dioxide. The solubility of Mg(OH) is 0.004% in water at 100° C. There is no mention of sulfite consistency or concentration of the product.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
MgS2O3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Mg(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg:1].[S:2](=[O:6])(=S)([OH:4])[OH:3].[S:7]([O-])([O-:10])(=[O:9])=S.[Na+].[Na+].[Cl-].[Mg+2].[Cl-].S([O-])([O-])=[O:18].[Mg+2].[S]>O>[S:2]([O-:6])([O-:4])=[O:3].[Mg+2:1].[OH-:9].[Mg+2:1].[OH-:18].[S:7](=[O:10])=[O:9] |f:0.1,2.3.4,5.6.7,8.9,12.13,14.15.16,^3:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg].S(O)(O)(=S)=O
Step Three
Name
MgS2O3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Mg+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Seven
Name
Mg(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]
Name
Type
product
Smiles
S(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.